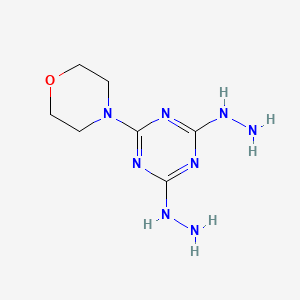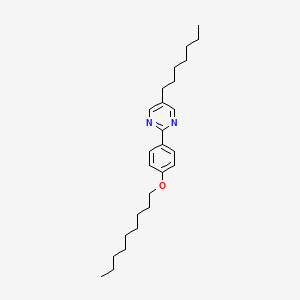
N-Octadecyl-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Octadecyl-2-phenylacetamide: is an organic compound that belongs to the class of acetamides It is characterized by a long octadecyl chain attached to a phenylacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Octadecyl-2-phenylacetamide typically involves the reaction of octadecylamine with phenylacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-Octadecyl-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The phenylacetamide group can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylacetamides.
Applications De Recherche Scientifique
N-Octadecyl-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of lipid-protein interactions due to its long hydrophobic chain.
Industry: Used in the formulation of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of N-Octadecyl-2-phenylacetamide is largely dependent on its structural properties. The long hydrophobic chain allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. The phenylacetamide group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
N-Phenylacetamide: Lacks the long hydrophobic chain, making it less effective in applications requiring membrane interactions.
N-Octadecylacetamide: Lacks the phenyl group, reducing its potential for specific molecular interactions.
Uniqueness: N-Octadecyl-2-phenylacetamide is unique due to the combination of a long hydrophobic chain and a phenylacetamide group. This dual functionality allows it to interact with both lipid membranes and specific molecular targets, making it versatile for various applications.
Propriétés
Numéro CAS |
81855-50-7 |
|---|---|
Formule moléculaire |
C26H45NO |
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
N-octadecyl-2-phenylacetamide |
InChI |
InChI=1S/C26H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27-26(28)24-25-21-18-17-19-22-25/h17-19,21-22H,2-16,20,23-24H2,1H3,(H,27,28) |
Clé InChI |
PMNNKCGDKSIBLA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11700833.png)
![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methoxybenzohydrazide](/img/structure/B11700851.png)

![1,1'-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol)](/img/structure/B11700857.png)
![5,7-dimethyl-N'-[(E)-(2-methylphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11700858.png)
![Butyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B11700859.png)
![2-(4-Bromo-2-cyanophenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11700864.png)
![N-(2,4-dichlorophenyl)-2,2,2-trifluoro-N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B11700866.png)
![4-{5-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B11700869.png)
![4-(4-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11700885.png)
![ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11700896.png)


![(4Z)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700909.png)
